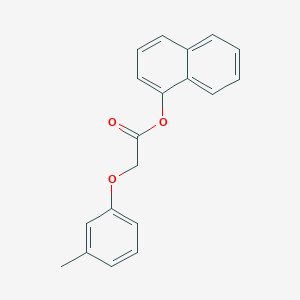

1-Naphthyl (3-methylphenoxy)acetate

Description

1-Naphthyl acetate (CAS 830-81-9), also known as α-naphthyl acetate, is an aromatic ester with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol . It is a white to light yellowish crystalline solid, soluble in organic solvents like ethanol and acetone. The compound is synthesized via electrochemical acetoxylation of naphthalene, achieving yields up to 72% under optimized conditions (acetic acid and sodium acetate electrolyte) .

Properties

Molecular Formula |

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

naphthalen-1-yl 2-(3-methylphenoxy)acetate |

InChI |

InChI=1S/C19H16O3/c1-14-6-4-9-16(12-14)21-13-19(20)22-18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3 |

InChI Key |

LDLDJUILXFVYNS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Naphthyl Acetate

- Structural Difference : The acetate group is attached to the β-position (second carbon) of naphthalene instead of the α-position.

- Enzymatic Specificity : Studies show that esterases from Bacillus safensis and Butyrivibrio fibrisolvens hydrolyze 1-naphthyl acetate more efficiently than 2-naphthyl acetate. This positional isomerism affects substrate-enzyme binding affinity .

- Applications: Less commonly used in diagnostic assays but valuable in differentiating enzyme isoforms (e.g., allozymes) based on substrate preference .

1-Naphthyl Propionate

- Structural Difference : Features a propionate group (C₃H₅O₂) instead of acetate.

- Molecular Weight : 200.23 g/mol (vs. 186.21 for acetate) .

- Reactivity : The longer alkyl chain reduces hydrolysis efficiency by esterases. For example, B. safensis esterase hydrolyzes 1-naphthyl acetate 3× faster than the propionate derivative .

- Uses: Primarily used in organic synthesis rather than biochemical assays due to lower enzymatic turnover rates.

4-Chlorophenyl (3-Methylphenoxy)acetate

- Structural Difference: Replaces the naphthyl group with a 4-chlorophenyl moiety and includes a 3-methylphenoxy side chain.

- Molecular Weight : 276.71 g/mol (C₁₅H₁₃ClO₃) .

- Toxicity and Handling : Requires stricter safety protocols (e.g., GHS hazard codes) compared to 1-naphthyl acetate, likely due to the electron-withdrawing chlorine substituent enhancing reactivity .

- Applications: Limited data on biological uses; primarily a research chemical.

Methyl 1-Naphthaleneacetate

- Structural Difference: Methyl ester derivative of naphthaleneacetic acid (vs. phenoxyacetate).

- Physical Properties : Higher density (1.142 g/mL ) due to the methyl group .

- Synthetic Utility : Used in fragrance and polymer industries but lacks the enzymatic specificity of 1-naphthyl acetate.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Enzymatic Hydrolysis Efficiency

*Normalized to 1-naphthyl acetate hydrolysis rate.

Research Findings and Trends

- Electrochemical Synthesis : 1-Naphthyl acetate is synthesized with higher yields (72%) compared to tolyl acetate (34%) under similar conditions, highlighting its synthetic accessibility .

- Biochemical Superiority: Its smaller acetate group allows faster enzymatic hydrolysis than bulkier esters (e.g., propionate), making it ideal for time-sensitive diagnostic applications .

- Safety Profile: 1-Naphthyl acetate requires standard laboratory precautions, whereas chlorinated analogs like 4-chlorophenyl (3-methylphenoxy)acetate demand specialized handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.